SB 268262
Overview
Description
Mechanism of Action
Target of Action
SB 268262, also known as N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide, is a selective non-peptide antagonist at the CGRP1 receptor . The CGRP1 receptor plays a crucial role in various physiological processes, including vasodilation, nociception, and modulation of immune and inflammatory responses.
Mode of Action
This compound operates by inhibiting CGRP binding and CGRP-mediated stimulation of adenylyl cyclase activity in human neuroblastoma cells . The IC50 values are 240 and 830 nM, respectively , indicating its potent inhibitory effect on the CGRP1 receptor.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylyl cyclase pathway . By inhibiting the CGRP-mediated stimulation of adenylyl cyclase activity, this compound can modulate the intracellular levels of cyclic AMP (cAMP), a key secondary messenger involved in numerous cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cAMP levels within the cell due to its inhibition of CGRP-mediated adenylyl cyclase activity . This can lead to changes in cellular processes regulated by cAMP, potentially impacting functions such as cell proliferation, apoptosis, and immune response.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C
Preparation Methods
The synthesis of SB 268262 involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes nitration, sulfinylation, and methylation reactions. The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and various reagents to achieve the desired transformations . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
SB 268262 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amine under specific conditions.
Substitution: The thiazolylsulfinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The benzamide moiety can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB 268262 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the calcitonin gene-related peptide receptor 1 and its role in various biochemical pathways.
Biology: Employed in research to understand the physiological and pathological roles of calcitonin gene-related peptide in the nervous system.
Medicine: Investigated for its potential therapeutic applications in conditions related to calcitonin gene-related peptide, such as migraines and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting the calcitonin gene-related peptide receptor 1
Comparison with Similar Compounds
SB 268262 is unique in its selective antagonism of the calcitonin gene-related peptide receptor 1. Similar compounds include:
SB 273779: Another selective non-peptide antagonist at the calcitonin gene-related peptide receptor 1, with similar inhibitory properties.
SB 204990: A compound with a different chemical structure but similar biological activity as a calcitonin gene-related peptide receptor antagonist.
STF-118804: A selective antagonist with a distinct mechanism of action targeting the calcitonin gene-related peptide receptor 1
These compounds share similar biological activities but differ in their chemical structures and specific binding affinities, highlighting the uniqueness of this compound in its class.
Properties
IUPAC Name |
N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLPJQQPOMPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217438-17-0 | |
Record name | 217438-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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